molecular formula C11H9FN2OS B6147165 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine CAS No. 454182-08-2

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine

Cat. No.: B6147165
CAS No.: 454182-08-2
M. Wt: 236.3
InChI Key:
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Description

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine: is a heterocyclic compound with the molecular formula C11H9FN2OS and a molecular weight of 236.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorothiophenol and 6-methoxypyridazine.

    Formation of Intermediate: The 4-fluorothiophenol is reacted with a suitable halogenated pyridazine derivative under basic conditions to form the intermediate compound.

    Final Product: The intermediate compound is then subjected to further reactions, such as nucleophilic substitution, to yield the final product, this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyridazine or phenyl ring.

    Reduction Products: Reduced forms of the compound, such as alcohols or amines.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

  • 3-[(4-chlorophenyl)sulfanyl]-6-methoxypyridazine
  • 3-[(4-bromophenyl)sulfanyl]-6-methoxypyridazine
  • 3-[(4-methylphenyl)sulfanyl]-6-methoxypyridazine

Comparison:

  • Unique Properties: 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity.
  • Reactivity: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.
  • Biological Activity: The presence of the fluorine atom may also affect the compound’s interaction with biological targets, potentially leading to different therapeutic effects compared to its analogs.

Properties

CAS No.

454182-08-2

Molecular Formula

C11H9FN2OS

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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